H-D-Arg(Tos)-OH
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Overview
Description
H-D-Arg(Tos)-OH: Nα-(p-Toluenesulfonyl)-D-arginine , is a derivative of the amino acid arginine. This compound is characterized by the presence of a toluenesulfonyl (Tos) group attached to the nitrogen atom of the arginine molecule. The addition of the Tos group modifies the chemical properties of arginine, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-D-Arg(Tos)-OH typically involves the protection of the amino group of D-arginine with a toluenesulfonyl group. The process can be summarized as follows:
Protection of the Amino Group: D-arginine is reacted with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. This reaction results in the formation of Nα-(p-Toluenesulfonyl)-D-arginine.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: H-D-Arg(Tos)-OH can undergo various chemical reactions, including:
Substitution Reactions: The Tos group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The Tos group can be removed through hydrolysis, regenerating the free amino group of D-arginine.
Coupling Reactions: this compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used to substitute the Tos group.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the Tos group.
Coupling Reactions: Coupling agents like carbodiimides (e.g., EDC, DCC) are commonly used in peptide synthesis.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of D-arginine can be obtained.
Hydrolysis Products: The primary product is D-arginine.
Peptide Products: Peptides containing D-arginine residues can be synthesized.
Scientific Research Applications
Chemistry: H-D-Arg(Tos)-OH is used as a building block in peptide synthesis. The Tos group serves as a protecting group, allowing selective reactions at other functional sites.
Biology: In biological research, this compound is used to study the role of arginine residues in proteins and peptides. It can be incorporated into synthetic peptides to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: this compound has potential applications in drug development. Modified peptides containing D-arginine residues can exhibit enhanced stability and bioavailability, making them suitable for therapeutic use.
Industry: In the pharmaceutical and biotechnology industries, this compound is used in the synthesis of peptide-based drugs and diagnostic agents.
Mechanism of Action
The mechanism of action of H-D-Arg(Tos)-OH is primarily related to its role as a protected form of D-arginine. The Tos group protects the amino group, allowing selective reactions at other sites. Upon removal of the Tos group, the free amino group of D-arginine can participate in various biochemical processes, including enzyme catalysis and protein interactions.
Comparison with Similar Compounds
Nα-(p-Toluenesulfonyl)-L-arginine: The L-isomer of H-D-Arg(Tos)-OH, which has similar chemical properties but different biological activity due to the stereochemistry.
Nα-(Benzyloxycarbonyl)-D-arginine: Another protected form of D-arginine with a benzyloxycarbonyl (Cbz) group instead of a Tos group.
Nα-(tert-Butyloxycarbonyl)-D-arginine: A protected form of D-arginine with a tert-butyloxycarbonyl (Boc) group.
Uniqueness: this compound is unique due to the presence of the Tos group, which provides specific chemical reactivity and stability. The Tos group is particularly useful in peptide synthesis as it can be selectively removed under mild conditions, preserving the integrity of other functional groups in the molecule.
Properties
IUPAC Name |
(2R)-2-amino-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-13(15)16-8-2-3-11(14)12(18)19/h4-7,11H,2-3,8,14H2,1H3,(H,18,19)(H3,15,16,17)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTWQHUEZWYAOI-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428602 |
Source
|
Record name | H-D-Arg(Tos)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97233-92-6 |
Source
|
Record name | H-D-Arg(Tos)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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